molecular formula C7H3ClF3NO B6300234 3-Chloro-2,4,5-trifluorobenzamide CAS No. 101513-85-3

3-Chloro-2,4,5-trifluorobenzamide

Cat. No.: B6300234
CAS No.: 101513-85-3
M. Wt: 209.55 g/mol
InChI Key: XGIMFAMVOLVNPP-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzamide: is an organic compound with the molecular formula C7H3ClF3NO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5-trifluorobenzamide typically involves the chlorination and fluorination of benzamide derivatives. One common method includes the reaction of 3-chloro-2,4,5-trifluorobenzoic acid with ammonia or amines under controlled conditions to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes including halogenation reactions, purification steps, and the use of catalysts to enhance yield and purity. The use of anhydrous ferric chloride as a catalyst in the chlorination process is common due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,5-trifluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-2,4,5-trifluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,4,5-trifluorobenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMFAMVOLVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543946
Record name 3-Chloro-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-85-3
Record name 3-Chloro-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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